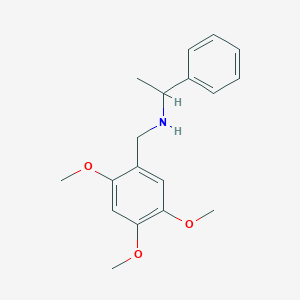![molecular formula C12H17N5O B503739 N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine CAS No. 876897-85-7](/img/structure/B503739.png)
N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound features a 4-methoxybenzyl group and a propyl group attached to the tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile.
Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable nucleophile.
Attachment of the Propyl Group: The propyl group can be attached through an alkylation reaction using propyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methoxybenzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 4-methoxybenzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted tetrazoles.
Applications De Recherche Scientifique
N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methoxybenzyl) thiosemicarbazone: A compound with similar structural features but different functional groups.
N-(4-ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Another compound with a 4-methoxybenzyl group but different core structure.
Uniqueness
N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine is unique due to its specific combination of functional groups and the tetrazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
876897-85-7 |
|---|---|
Formule moléculaire |
C12H17N5O |
Poids moléculaire |
247.3g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C12H17N5O/c1-3-8-17-12(14-15-16-17)13-9-10-4-6-11(18-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,13,14,16) |
Clé InChI |
IXZISKVPQPJSGZ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC=C(C=C2)OC |
SMILES canonique |
CCCN1C(=NN=N1)NCC2=CC=C(C=C2)OC |
Solubilité |
26.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Phenyl-2-propyn-1-yl)amino]-2-propanol](/img/structure/B503656.png)
![N-(5-bromo-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B503659.png)
![N-[(4-phenylphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B503663.png)



![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine](/img/structure/B503667.png)
![2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B503668.png)
![2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol](/img/structure/B503669.png)
![N-[(2-ethoxy-1-naphthyl)methyl]-N-(4-pyridinylmethyl)amine](/img/structure/B503670.png)
![N-([1,1'-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine](/img/structure/B503672.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(4-fluorobenzyl)amine](/img/structure/B503675.png)
![N-[4-(allyloxy)benzyl]-N-[2-(4-methoxyphenyl)ethyl]amine, AldrichCPR](/img/structure/B503676.png)

